7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Description
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
7-iodo-2-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11) |
InChI Key |
FGNDKBKLIWGZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC=C2I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
- The imidazo[4,5-c]pyridine scaffold is commonly synthesized by condensation of 3,4-diaminopyridine with α-ketoesters or α-haloketones, which facilitates ring closure to form the fused heterocycle.
- For example, reacting 3,4-diaminopyridine with ethyl bromopyruvate under mild heating yields the imidazo[4,5-c]pyridin-4-one intermediate after cyclization and subsequent workup.
Methylation at Position 2
- Methylation at the N1 or C2 position can be achieved using methyl iodide in the presence of a base such as tetrabutylammonium bromide in dichloromethane, typically at room temperature for 24 hours.
- This step selectively introduces the methyl group at position 2, yielding 2-methyl derivatives.
Iodination at Position 7
Halogenation Techniques
- Selective iodination at the 7-position of the imidazo[4,5-c]pyridine ring is achieved using electrophilic iodinating agents such as iodine (I2) in the presence of oxidants or under lithiation conditions.
- A common approach involves lithiation of the precursor at low temperature (e.g., −78 °C) using strong bases like 2,2,6,6-tetramethylpiperidine, followed by quenching with iodine to install the iodine atom regioselectively at position 7.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | 2,2,6,6-Tetramethylpiperidine, THF | −78 °C | 30 min | - | Generates lithiated intermediate |
| Iodination | Iodine (I2) in THF | Room temperature | Overnight | 90-95 | Quenching lithiated species with I2 |
| Workup | Na2S2O3 aqueous solution, EtOAc extraction | Room temperature | - | - | Removes excess iodine and impurities |
Formation of the 4(5H)-one Moiety
- The 4(5H)-one functionality is typically formed during the cyclization step or via oxidation of the corresponding imidazo[4,5-c]pyridine intermediate.
- This can be achieved by heating the intermediate in ethanol or other suitable solvents, sometimes under reflux, to promote ring closure and keto formation.
Catalytic and Microwave-Assisted Methods
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed to functionalize the imidazo[4,5-c]pyridine core, although for 7-iodo derivatives, direct iodination is preferred for regioselectivity.
- Microwave-assisted synthesis has been reported to accelerate ring closure and amination steps, improving yields and reducing reaction times.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Key Outcome |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 3,4-Diaminopyridine + ethyl bromopyruvate | Room temp to 78 °C | Overnight | 90-95 | Formation of imidazo[4,5-c]pyridin-4-one core |
| 2 | Methylation | Methyl iodide, tetrabutylammonium bromide | Room temp | 24 h | 85-90 | Introduction of methyl group at C2 |
| 3 | Lithiation & Iodination | 2,2,6,6-Tetramethylpiperidine, I2 | −78 °C to RT | 30 min + overnight | 90-95 | Selective iodination at position 7 |
| 4 | Cyclization/Oxidation | Heating in ethanol or suitable solvent | Reflux | 2 h | 90-95 | Formation of 4(5H)-one moiety |
Research Findings and Optimization Notes
- Use of Pd(OAc)2 catalysts in cross-coupling reactions with aryl halides can be less effective than Pd2(dba)3 due to steric hindrance from ligands, but these methods are more relevant for further functionalization rather than initial iodination.
- Microwave-assisted protocols reduce reaction times significantly, especially for ring closure and amination steps, without compromising yields.
- The lithiation-iodination sequence is highly regioselective and reproducible, providing high yields of the 7-iodo derivative with minimal side products.
- Purification typically involves aqueous workup, organic extraction, drying over MgSO4, and recrystallization or chromatography to obtain analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has been investigated for its anticancer properties. Preliminary studies show that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For example, compounds derived from imidazo[4,5-c]pyridine have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the imidazo ring structure. Variations in substituents at different positions on the imidazo ring can lead to derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods
| Method | Key Steps | Yield |
|---|---|---|
| Cyclization with isocyanates | Treatment with isocyanates followed by cyclization | Variable |
| Reaction with carboxyl chlorides | Treatment with carboxyl chlorides followed by cyclization | Variable |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of imidazo[4,5-c]pyridine against common pathogens. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, several derivatives were screened against multiple cancer cell lines. The study identified specific compounds that exhibited significant cytotoxicity and induced apoptosis in targeted cells. This underscores the potential for these compounds to be further developed into therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. In receptor binding studies, it may act as a ligand, binding to the receptor and modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Effects at Position 7
The substituent at position 7 critically impacts the compound’s reactivity and biological activity. Key analogs include:
- Iodo vs. Bromo: Iodine’s larger atomic radius (1.98 Å vs.
- Iodo vs. Nitro : The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density, whereas iodine exerts a mild electron-withdrawing inductive effect but can act as a leaving group in substitution reactions.
Influence of Methyl Substitution
The methyl group at position 2 in the target compound enhances lipophilicity compared to unmethylated analogs (e.g., 7-nitro derivative).
Physicochemical Properties
Molecular Weight and Solubility
*LogP values estimated via computational tools.
- The iodo derivative’s higher molecular weight and lipophilicity (LogP ~2.1) suggest reduced aqueous solubility compared to the nitro analog, which may impact bioavailability.
Collision Cross-Section (CCS) Analysis
For the bromo analog ([M+H]⁺ = 227.97670 m/z), the CCS is 142.3 Ų . The iodo analog’s CCS is predicted to be higher (~150–155 Ų) due to iodine’s larger atomic volume, affecting mass spectrometry detection and ion mobility.
Pharmacological Considerations
- Steric Effects : The bulky iodine may hinder binding to flat binding pockets but enhance interactions with hydrophobic regions.
- Metabolic Stability : Methylation at position 2 likely reduces oxidative metabolism compared to unmethylated analogs.
- Pharmacokinetics : Higher lipophilicity may improve blood-brain barrier penetration but increase plasma protein binding .
Biological Activity
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a larger class of imidazo derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Molecular Formula : C7H6IN3O
- Molecular Weight : 275.05 g/mol
- CAS Number : 163452-77-5
Anticancer Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Aurora Kinase Inhibition :
- Mechanism of Action :
Antimicrobial Activity
The imidazo[4,5-c]pyridine scaffold has also been explored for its antimicrobial properties. In vitro studies have reported that certain derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of related compounds were synthesized and tested for their antibacterial efficacy, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Compounds related to this compound have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Data Tables
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | 2.30 | Aurora-A |
| Related Derivative | Antibacterial | 12.50 | Various bacterial strains |
| Other Derivative | Anti-inflammatory | 15.00 | Inflammatory cytokines |
Q & A
Basic: What are the optimized synthetic routes for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one?
Methodological Answer:
The synthesis of imidazo-pyridine derivatives typically involves condensation reactions of substituted pyridine-diamine precursors with aldehydes or ketones under catalytic conditions. For iodinated analogs like the target compound, key steps include:
- Halogenation: Direct iodination of the pyridine ring using iodine or iodinating agents under acidic or basic conditions.
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
- Catalysts: Phase-transfer catalysts (e.g., p-toluenesulfonic acid) or bases like triethylamine can enhance reaction efficiency .
- Temperature Control: Reactions are often conducted at 60–100°C to balance reactivity and side-product formation .
Example Protocol (Adapted from Literature):
React 5-bromopyridine-2,3-diamine with benzaldehyde in DMF under phase-transfer catalysis.
Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0°C .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Purity Variability: Impurities from incomplete iodination or residual solvents can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times. Standardize assays using protocols from Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors, which detail IC50 measurements under controlled pH and temperature .
- Structural Confirmation: Ensure regioselectivity of iodine substitution via 2D NMR (e.g., NOESY for spatial proximity analysis) .
Case Study:
In a study of imidazo-phenazines, conflicting topoisomerase inhibition data were resolved by repeating experiments with freshly prepared DMSO stock solutions to avoid compound degradation .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key for identifying protons adjacent to the iodine atom (deshielded signals at δ 7.5–8.5 ppm) and methyl groups (singlet at δ 2.1–2.5 ppm) .
- IR Spectroscopy: Confirm lactam C=O stretching (~1680 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with isotopic patterns matching iodine (m/z 315.98 for C7H7IN3O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
